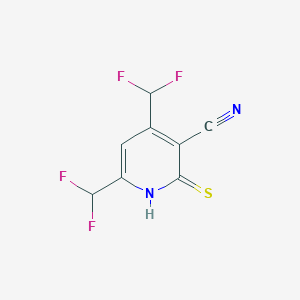

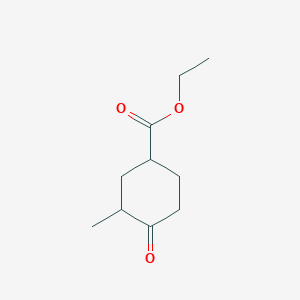

![molecular formula C22H23ClN6O B2963982 N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-54-1](/img/structure/B2963982.png)

N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves one-pot multicomponent reactions . In both conventional and green conditions, these reactions involve the use of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis

The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Chemical Reactions Analysis

The bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems such as pyrazolo[3,4-d]pyrimidine in compounds 4–6 or pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin in compounds 7–15 were achieved . The phosphate binding region was occupied by –NH of the 6-substituted amino .Physical and Chemical Properties Analysis

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A study by Al‐Zaydi (2009) elaborated on the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as eco-friendly energy sources. The research aimed at developing efficient synthetic pathways for pyrazolo[1,5-a]pyrimidine derivatives, which hold significant potential in pharmaceutical applications due to their structural similarity with purines, an essential component of DNA and RNA (Al‐Zaydi, 2009).

Biological Activities

Another study focused on the synthesis and adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. This research found that certain derivatives exhibited significant activity at A1 adenosine receptors, indicating potential therapeutic applications in cardiovascular and central nervous systems (Harden, Quinn, & Scammells, 1991).

Synthesis and Characterization of Polyimides

Research by Yang and Lin (1994, 1995) explored the syntheses and properties of aromatic polyamides and polyimides based on specific diamines, demonstrating the utility of these compounds in developing high-performance materials with excellent thermal stability and solubility properties. Such materials have applications in aerospace, electronics, and other high-tech industries (Yang & Lin, 1994), (Yang & Lin, 1995).

Antimicrobial and Antiviral Activities

A study on the synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines as analogs of naturally occurring modified nucleic acid bases showed moderate to very good growth inhibitory activities against cultured leukemia and leukemic myeloblasts. This highlights the potential of these compounds in developing novel anticancer therapies (Hong, De, Tritsch, & Chheda, 1976).

Mécanisme D'action

Target of Action

The primary target of N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds with key residues in the CDK2 active site . The inhibition of CDK2 results in the arrest of cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking CDK2 activity, this compound prevents the phosphorylation of key proteins required for cell cycle progression . This results in the arrest of the cell cycle, thereby inhibiting cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation . By blocking CDK2 activity, this compound prevents the cell cycle from progressing, leading to a halt in cell proliferation . This makes it a potential candidate for cancer treatment, as it could selectively target and inhibit the growth of tumor cells .

Orientations Futures

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of more derivatives to evaluate their possible anti-proliferative activity and EGFR-TK inhibitory activity . Further investigations could also focus on the development of novel CDK2 targeting compounds .

Analyse Biochimique

Biochemical Properties

N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of CDK2, leading to its inhibition . This interaction is facilitated by essential hydrogen bonding with Leu83 .

Propriétés

IUPAC Name |

4-N-(3-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O/c1-2-30-13-7-12-24-22-27-20(26-17-9-6-8-16(23)14-17)19-15-25-29(21(19)28-22)18-10-4-3-5-11-18/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H2,24,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFUTOWSTWDJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

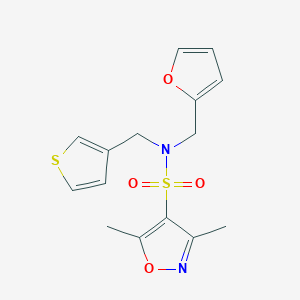

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2963900.png)

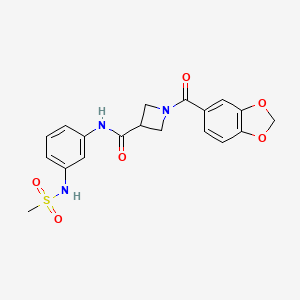

![Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride](/img/structure/B2963903.png)

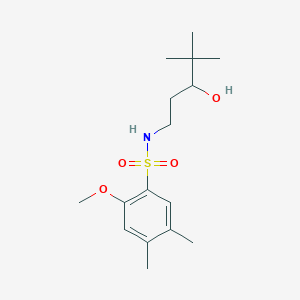

![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)

![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)